N-(2-Hydroxyethyl)docosanamide N-(2-Hydroxyethyl)docosanamide N-(docosanoyl)ethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of docosanoic acid. It is a N-(saturated fatty acyl)ethanolamine and a N-(long-chain-acyl)ethanolamine. It is functionally related to a docosanoic acid.
Brand Name: Vulcanchem
CAS No.: 94109-05-4
VCID: VC20803203
InChI: InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27)
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Molecular Formula: C24H49NO2
Molecular Weight: 383.7 g/mol

N-(2-Hydroxyethyl)docosanamide

CAS No.: 94109-05-4

Cat. No.: VC20803203

Molecular Formula: C24H49NO2

Molecular Weight: 383.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxyethyl)docosanamide - 94109-05-4

Specification

Description N-(docosanoyl)ethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of docosanoic acid. It is a N-(saturated fatty acyl)ethanolamine and a N-(long-chain-acyl)ethanolamine. It is functionally related to a docosanoic acid.
CAS No. 94109-05-4
Molecular Formula C24H49NO2
Molecular Weight 383.7 g/mol
IUPAC Name N-(2-hydroxyethyl)docosanamide
Standard InChI InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27)
Standard InChI Key XHFWUECSNJWBJU-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator